molecular formula C21H20ClN5O2 B11656232 2-(4-chlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]acetamide

2-(4-chlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]acetamide

Cat. No.: B11656232
M. Wt: 409.9 g/mol
InChI Key: PCROIZZZWCONHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylpyrimidinyl group, and an acetamide linkage.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy and dimethylpyrimidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chlorophenoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the dimethylpyrimidinyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide include other chlorophenoxy derivatives and dimethylpyrimidinyl compounds. Compared to these similar compounds, 2-(4-chlorophenoxy)-N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide may offer unique properties due to its specific combination of functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClN5O2

Molecular Weight

409.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]acetamide

InChI

InChI=1S/C21H20ClN5O2/c1-14-12-15(2)24-20(23-14)27-21(25-17-6-4-3-5-7-17)26-19(28)13-29-18-10-8-16(22)9-11-18/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27,28)

InChI Key

PCROIZZZWCONHR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.